molecular formula C23H18N6OS B2881718 (E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577697-44-0

(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2881718
CAS No.: 577697-44-0
M. Wt: 426.5
InChI Key: TXCACUOYERSCQK-LGJNPRDNSA-N
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Description

The (E)-configuration of the benzylideneamino group introduces rigidity and planar geometry, which may enhance binding interactions with biological targets. The thiophen-2-ylmethyl substituent at the carboxamide position contributes to π-π stacking and hydrophobic interactions.

Properties

IUPAC Name

2-amino-1-[(E)-benzylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6OS/c24-21-19(23(30)25-14-16-9-6-12-31-16)20-22(28-18-11-5-4-10-17(18)27-20)29(21)26-13-15-7-2-1-3-8-15/h1-13H,14,24H2,(H,25,30)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCACUOYERSCQK-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives, including the compound , typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:

  • Condensation Reaction : The initial step often involves the condensation of an appropriate benzylideneamine with a thiophenylmethyl derivative.
  • Cyclization : Subsequent cyclization steps yield the pyrrolo[2,3-b]quinoxaline core structure.
  • Functionalization : Further modifications can introduce various substituents to enhance biological activity.

Antioxidant Properties

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant activity . For instance, studies using the DPPH assay have shown that certain derivatives can effectively scavenge free radicals. The compound this compound is hypothesized to possess similar properties due to its structural characteristics that favor electron donation and radical stabilization .

Anticancer Activity

Pyrrolo[2,3-b]quinoxaline derivatives have been reported to exhibit anticancer properties . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 . The structure-activity relationship (SAR) suggests that modifications at the amino and carboxamide positions significantly influence their cytotoxicity.

Antibacterial and Antifungal Activity

The compound also shows promise as an antibacterial agent . Research has highlighted that certain derivatives within this class demonstrate significant activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways . Additionally, antifungal activity has been observed in related compounds, suggesting a broad spectrum of antimicrobial potential.

Case Studies

  • Antioxidant Evaluation : A study evaluated several pyrrolo[2,3-b]quinoxaline derivatives for their radical scavenging ability using DPPH assays. Among them, a derivative exhibited an IC50 value comparable to standard antioxidants like Trolox .
  • Cytotoxicity Assays : In vitro studies on MDA-MB-231 breast cancer cells showed that certain modifications of the pyrrolo[2,3-b]quinoxaline scaffold resulted in enhanced cytotoxic effects, with one derivative achieving an IC50 value of 5 µM .

Data Summary

Biological ActivityCompound StructureIC50 ValueReference
AntioxidantPyrrolo[2,3-b]quinoxaline derivative10 µM
AnticancerModified pyrrolo[2,3-b]quinoxaline5 µM (MDA-MB-231)
AntibacterialVarious derivativesVaries by strain

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural variations among analogs include:

Benzylideneamino substituents: Hydroxy, methoxy, or ethoxy groups on the phenyl ring () alter polarity and hydrogen-bonding capacity .

Carboxamide side chains : Thiophen-2-ylmethyl (), phenethyl (), or morpholinylethyl () groups influence solubility and target specificity .

Core modifications : Methyl or cyclohexenyl substitutions () modulate steric bulk and conformational flexibility .

Data Table: Key Analogs and Properties

Compound ID Substituents Molecular Formula Molecular Weight Notable Properties
3-Hydroxybenzylideneamino, 2-methoxyethyl C₂₁H₂₀N₆O₃ 404.43 High polarity due to hydroxyl group; potential for H-bonding.
Thienylmethyleneamino, phenethyl C₂₄H₂₂N₆OS 450.54 Enhanced π-π interactions from thiophene and phenyl groups.
2-Methoxyethyl, thiophen-2-ylmethyl C₁₉H₁₉N₅O₂S 381.45 Balanced lipophilicity; used in corrosion inhibition studies.
2,5-Dimethoxyphenyl, morpholinylethyl C₂₅H₂₈N₆O₄ 476.53 Improved solubility via morpholine; predicted pKa = 12.36.

Physicochemical Properties

  • Solubility : Morpholine-containing analogs () demonstrate higher aqueous solubility (predicted density: 1.40 g/cm³) compared to phenethyl derivatives () .
  • Stability: The (E)-configuration of the benzylideneamino group (common across analogs) enhances thermal stability, as inferred from crystallographic studies using Mercury software () .

Q & A

Q. What are the standard synthetic protocols for (E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:

  • Condensation : Benzaldehyde derivatives react with aminoquinoxaline intermediates under acidic or basic conditions to form the benzylideneamino group.
  • Cross-coupling : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) are used for introducing thiophen-2-ylmethyl substituents .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How is the stereochemical (E)-configuration of the benzylideneamino group confirmed?

  • NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity between protons on the quinoxaline core and benzylidene group .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the (E)-geometry, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like imine formation .
  • Catalyst screening : Testing palladium vs. copper catalysts (e.g., PdCl₂ vs. CuI) improves coupling efficiency for thiophene moieties .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) enhance solubility of intermediates, reducing dimerization .
  • In-line monitoring : HPLC or TLC tracks reaction progress to terminate at optimal conversion .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

  • Structural-activity relationship (SAR) studies : Modifying substituents (e.g., replacing thiophene with naphthyl groups) alters target selectivity .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for stereochemical purity, as (Z)-isomers may exhibit divergent activity .
  • Pathway mapping : Proteomic profiling identifies off-target interactions (e.g., FGFR inhibition vs. kinase promiscuity) .

Q. How can analogs be designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Substituent engineering : Introducing hydrophilic groups (e.g., methoxyethyl) enhances aqueous solubility, as demonstrated in ethyl carboxylate derivatives .
  • Prodrug strategies : Ester-to-acid conversion (e.g., ethyl → carboxylic acid) improves bioavailability .
  • Metabolic shielding : Fluorination at the benzylidene ring reduces CYP450-mediated degradation, as seen in fluorophenyl analogs .

Data Analysis and Experimental Design

Q. What methodologies are used to analyze thermal stability and degradation pathways?

  • Differential scanning calorimetry (DSC) : Identifies melting points and exothermic decomposition events (e.g., 200–250°C for pyrroloquinoxalines) .
  • TGA-MS : Correlates mass loss with volatile degradation products (e.g., CO₂ from decarboxylation) .

Q. How are computational tools integrated into experimental design for this compound?

  • Docking simulations : Predict binding affinities to targets like kinases using AutoDock Vina .
  • DFT calculations : Optimize geometries for intermediates, reducing trial-and-error in synthesis .

Contradiction Management

Q. How to address discrepancies in catalytic efficiency reported across studies?

  • Catalyst pre-activation : Pre-treating Pd catalysts with reducing agents (e.g., NaBH₄) enhances activity .
  • Solvent-ligand interplay : Coordinating solvents (e.g., DMF) may deactivate catalysts unless paired with non-labile ligands (e.g., XPhos) .

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